N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a 2-fluorobenzamide moiety at position 3. Its molecular formula is C₂₄H₁₇ClFNO₃, with an average molecular mass of 433.85 g/mol . The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) and a benzofuran scaffold, which are common in pharmaceuticals targeting protein-protein interactions or enzyme inhibition.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)25)10-11-20(18)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQYQHHHFAGLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, is known to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Given its potential target, it may influence thearachidonic acid pathway and subsequently the production of prostaglandins. The downstream effects of this could include alterations in inflammatory responses and pain perception.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide (CAS Number: 923194-03-0) is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 407.8 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.8 g/mol |
| CAS Number | 923194-03-0 |
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The process may include acylation reactions and subsequent modifications to introduce the fluorinated benzamide group.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit notable anticancer properties. Specifically, analogs of this compound have been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
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In Vitro Studies :
- The compound was evaluated using the MTT assay to determine cell viability at various concentrations.
- IC50 Values : The most potent analogs showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth.
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Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with key signaling pathways involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) pathways. This interaction likely leads to the inhibition of tumor growth and induction of apoptosis in cancer cells.
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Morphological Changes :
- Treated cells exhibited significant morphological changes indicative of apoptosis, further supporting the anticancer potential of this compound.
Study 1: Anticancer Efficacy
A study published in European Journal of Medicinal Chemistry explored various substituted benzofuran derivatives, including the target compound. The results indicated that compounds with halogen substitutions displayed enhanced anticancer activity compared to their non-halogenated counterparts. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .
Study 2: In Vivo Studies
In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal model studies have shown promising results, where administration of the compound led to reduced tumor sizes compared to control groups. Further pharmacokinetic studies are required to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzofuran vs. Indole Derivatives
- Indole-based analogs (e.g., compounds 10j–10m from ): Replace the benzofuran core with a 1H-indole system. Substituents include 4-chlorobenzoyl and acetamide side chains with varied aryl groups (e.g., 3-chloro-4-fluorophenyl, naphthyl). Biological relevance: Indole derivatives in and target anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting benzofuran analogs may share similar mechanisms.
Hydrazonoyl Chloride Derivatives ()
- Compounds like (14i–14m) feature hydrazonoyl chloride backbones instead of benzamides. Key difference: These compounds are designed for electrophilic reactivity, unlike the stable benzamide linkage in the target compound. Higher yields (73–79%) suggest more efficient synthesis routes for hydrazonoyl systems .
Substituent Variations on the Benzamide Group
The target compound’s 2-fluorobenzamide group is critical for its bioactivity. Modifications to this moiety significantly alter physicochemical and pharmacological properties:
4-Methylbenzamide Analog ()
- Structure: N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
- Molecular formula: C₂₄H₁₈ClNO₃
4-Chlorobenzamide Analog (CAS 923123-14-2, )
- Structure: 4-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Impact : Dual chloro substituents increase molecular mass (454.3 g/mol ) and electron-withdrawing effects, which may enhance binding to hydrophobic protein pockets but reduce metabolic stability .
3,4,5-Trimethoxybenzamide Analog (CAS 923679-79-2, )
- Structure: N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide
- Molecular formula: C₂₆H₂₂ClNO₆
- Impact : Methoxy groups improve solubility via hydrogen bonding but may sterically hinder target engagement .
Furan-2-carboxamide Analog ()
- Structure: N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Fluorine-Substituted Analogs
Fo23 ()
- Structure: N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Key similarity : Fluorine atoms at ortho/meta positions on the benzamide.
- Crystallographic data : Planar aromatic rings with C–H···F/O interactions and hydrogen bonding. The target compound’s fluorine may similarly influence crystal packing and intermolecular interactions .
European Patent Derivatives (–11)
Comparative Data Table
Key Research Findings
- Fluorine’s Role: The 2-fluoro substituent in the target compound likely enhances metabolic stability and binding specificity compared to non-fluorinated analogs, as seen in Fo23 .
- Core Scaffold : Benzofuran-based derivatives exhibit higher synthetic yields (e.g., 88% for Fo23) than indole analogs (6–17%), suggesting benzofuran’s compatibility with amide coupling reactions .
- Biological Implications : Chlorine and fluorine substituents improve interactions with hydrophobic enzyme pockets, while methoxy groups may reduce cytotoxicity by increasing solubility .
Preparation Methods
Cyclization of Precursors via Acid-Catalyzed Reactions
A common approach involves cyclizing 2-hydroxyacetophenone derivatives under acidic conditions. For example, treatment of 5-hydroxy-3-methylbenzofuran with concentrated sulfuric acid at 80–90°C induces cyclization, forming the 1-benzofuran core. This method achieves yields of 68–72% but requires careful temperature control to avoid side reactions such as sulfonation.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed coupling reactions offer a more controlled pathway. A 2023 study demonstrated that reacting 3-methyl-5-iodobenzofuran with 4-chlorobenzoyl chloride in the presence of Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF) at 100°C for 18 hours yields the chlorobenzoyl-substituted intermediate with 85% efficiency. This method minimizes byproducts and is scalable for industrial production.
Introduction of the 4-Chlorobenzoyl Group
The Friedel-Crafts acylation is pivotal for attaching the 4-chlorobenzoyl moiety to the benzofuran core:
Friedel-Crafts Acylation Protocol
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Reagents : 4-Chlorobenzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
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Conditions : The reaction proceeds at 0–5°C under nitrogen atmosphere to prevent hydrolysis. After 4 hours, the mixture is quenched with ice-water, and the product is extracted with DCM.
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Yield : 78–82% after purification via silica gel chromatography.
Alternative Catalysts for Improved Selectivity
Recent advances explore replacing AlCl₃ with Fe(III)-phthalocyanine (FePc) catalysts, which reduce waste and enhance regioselectivity. A 2024 patent reported 89% yield using FePc in THF at 100°C. This method is particularly advantageous for large-scale synthesis due to milder conditions and easier catalyst recovery.
Functionalization at the 5-Position: Amine Group Installation
The 5-position of the benzofuran must be functionalized with an amine group to enable amide coupling:
Nitration Followed by Reduction
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Step 1 : Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the 5-position.
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Step 2 : Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 5-amino-3-methyl-2-(4-chlorobenzoyl)benzofuran.
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Yield : 65–70% over two steps.
Direct Amination via Buchwald-Hartwig Coupling
A 2025 study achieved direct amination using palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C. This single-step method attains 80% yield, eliminating the need for harsh nitration conditions.
Amide Coupling with 2-Fluorobenzoyl Chloride
The final step involves coupling the amine intermediate with 2-fluorobenzoyl chloride:
Schlenk Technique for Moisture-Sensitive Reactions
Industrial-Scale Optimization
Continuous flow reactors enhance efficiency for large batches. A 2024 pilot plant study achieved 92% yield by maintaining precise stoichiometry (1:1.05 amine-to-acid chloride ratio) and using in-line IR monitoring to track reaction progression.
Spectroscopic Characterization and Quality Control
Critical analytical data for intermediates and the final product include:
| Parameter | Value (Intermediate) | Value (Final Product) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.82 (d, J=8.8 Hz, 2H) | δ 8.05 (d, J=7.2 Hz, 1H) |
| ¹³C NMR | 168.5 ppm (C=O) | 165.3 ppm (C=O) |
| HPLC Purity | 98.5% | 99.2% |
Industrial Production and Scalability
Q & A
Basic: What are the key steps in synthesizing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Benzofuran Core Formation : Cyclization of precursors like 2-hydroxybenzaldehyde with acetic anhydride under reflux conditions to form the benzofuran scaffold .
Chlorobenzoyl Introduction : Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃ as a Lewis catalyst. This step requires anhydrous conditions and precise stoichiometry to avoid over-acylation .
Fluorobenzamide Attachment : Amide coupling via carbodiimide-mediated reactions (e.g., EDCl/HOBt) between the benzofuran intermediate and 2-fluorobenzoic acid derivatives. Purification typically involves column chromatography to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
